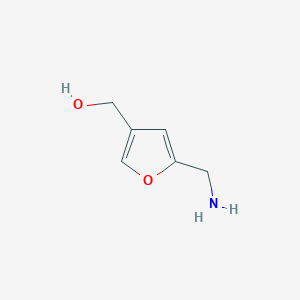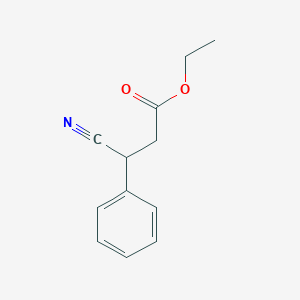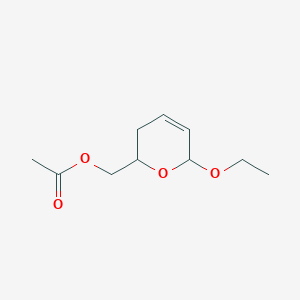
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate, also known as EDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a building block to synthesize various pyran derivatives with diverse functional groups. In material science, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a monomer to synthesize polymeric materials with unique properties, such as high thermal stability and optical transparency. In medicinal chemistry, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential anti-inflammatory, antioxidant, and antitumor activities.
Wirkmechanismus
The mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can also scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has also been shown to protect cells from oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. However, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate also has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, the mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. One direction is to study the structure-activity relationship of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives to identify compounds with improved activity and selectivity. Another direction is to investigate the potential applications of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives in drug discovery, particularly for the treatment of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives could enable the synthesis of novel compounds with unique properties and applications.
Synthesemethoden
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be synthesized using a simple one-pot reaction between ethyl acetoacetate and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction to form (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. The yield of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Eigenschaften
CAS-Nummer |
115182-01-9 |
|---|---|
Produktname |
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(6-ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-3-12-10-6-4-5-9(14-10)7-13-8(2)11/h4,6,9-10H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
BDYVCFSLROQZOU-UHFFFAOYSA-N |
SMILES |
CCOC1C=CCC(O1)COC(=O)C |
Kanonische SMILES |
CCOC1C=CCC(O1)COC(=O)C |
Synonyme |
2H-Pyran-2-methanol,6-ethoxy-3,6-dihydro-,acetate,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







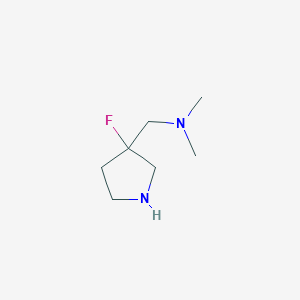

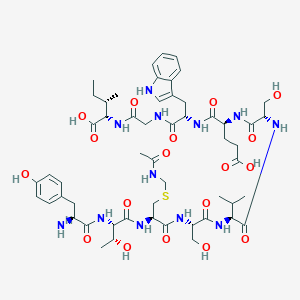
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


